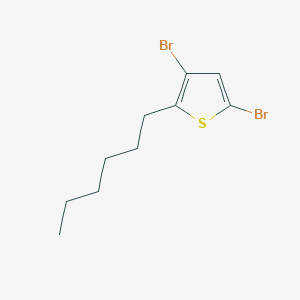

3,5-Dibromo-2-hexylthiophene

CAS No.: 183960-83-0

Cat. No.: VC16843715

Molecular Formula: C10H14Br2S

Molecular Weight: 326.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183960-83-0 |

|---|---|

| Molecular Formula | C10H14Br2S |

| Molecular Weight | 326.09 g/mol |

| IUPAC Name | 3,5-dibromo-2-hexylthiophene |

| Standard InChI | InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |

| Standard InChI Key | JNBJKPRIBRZUDY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=C(C=C(S1)Br)Br |

Introduction

Structural and Chemical Identity of 2,5-Dibromo-3-hexylthiophene

Molecular Architecture

2,5-Dibromo-3-hexylthiophene () features a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a hexyl chain at the 3 position (Figure 1). This arrangement ensures regioregularity during polymerization, critical for electronic properties .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 326.09 g/mol | |

| Density | 1.521 g/mL at 25°C | |

| Storage Conditions | 2–8°C | |

| Canonical SMILES | CCCCCCC1=C(SC(=C1)Br)Br |

Synthesis and Reaction Kinetics

Bromination Mechanism

The synthesis begins with brominating 3-hexylthiophene using -bromosuccinimide (NBS) in dimethylformamide (DMF). Contrary to prior assumptions, NBS acts directly as an electrophile, attacking the 2-position first, followed by the 5-position . Tetrahydrofuran (THF) induces variable induction times, whereas DMF ensures consistent kinetics .

Kinetic Parameters

First-order kinetics govern both bromination steps:

-

Monobromination (3-hexylthiophene → 2-bromo-3-hexylthiophene):

-

Dibromination (2-bromo-3-hexylthiophene → 2,5-dibromo-3-hexylthiophene):

Table 2: Comparative Reaction Times

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Batch (DMF) | 15°C → 30°C | 4–6 hours | 85% |

| Flow (DMF) | 15°C → 30°C | 40 minutes | 100% |

Flow Synthesis Advancements

Reactor Design

A low-cost, low-pressure flow reactor was developed to replace batch systems. The continuous flow process eliminates exothermic risks and achieves 100% conversion with no purification steps .

Space-Time Yield Optimization

Flow synthesis increases space-time yield by 1,356× over batch methods . Further improvements are achievable by adjusting reactant concentrations and reducing residence times.

Applications in Conductive Polymers

Polymerization to rrP3HT

2,5-Dibromo-3-hexylthiophene undergoes nickel-catalyzed Kumada coupling to form rrP3HT . Regioregularity >98% enhances charge carrier mobility, making it ideal for:

Future Research Directions

Scalability Challenges

While flow synthesis resolves batch limitations, scaling to industrial volumes requires addressing:

-

Catalyst costs in polymerization.

-

Long-term stability of rrP3HT under environmental stress.

Novel Functionalization

Introducing electron-deficient substituents could lower rrP3HT’s bandgap, enhancing infrared absorption for next-gen OPVs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume